2-(Methoxymethyl)-2-propylpentane-1-sulfonyl chloride

Purity Quality Control Procurement

2-(Methoxymethyl)-2-propylpentane-1-sulfonyl chloride is a branched aliphatic sulfonyl chloride possessing the molecular formula C10H21ClO3S and a molecular weight of 256.79 g/mol. Its structure features a quaternary carbon at the 2-position of the pentane backbone, substituted with a methoxymethyl ether, a propyl group, a pentyl chain, and a methylenesulfonyl chloride moiety, as represented by the SMILES CCCC(CCC)(COC)CS(=O)(=O)Cl.

Molecular Formula C10H21ClO3S
Molecular Weight 256.79 g/mol
Cat. No. B13634307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methoxymethyl)-2-propylpentane-1-sulfonyl chloride
Molecular FormulaC10H21ClO3S
Molecular Weight256.79 g/mol
Structural Identifiers
SMILESCCCC(CCC)(COC)CS(=O)(=O)Cl
InChIInChI=1S/C10H21ClO3S/c1-4-6-10(7-5-2,8-14-3)9-15(11,12)13/h4-9H2,1-3H3
InChIKeyOJTROWDSSJPHGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methoxymethyl)-2-propylpentane-1-sulfonyl chloride (CAS 1482296-08-1): A Quaternary-Carbon Aliphatic Sulfonyl Chloride for Chemical Synthesis


2-(Methoxymethyl)-2-propylpentane-1-sulfonyl chloride is a branched aliphatic sulfonyl chloride possessing the molecular formula C10H21ClO3S and a molecular weight of 256.79 g/mol . Its structure features a quaternary carbon at the 2-position of the pentane backbone, substituted with a methoxymethyl ether, a propyl group, a pentyl chain, and a methylenesulfonyl chloride moiety, as represented by the SMILES CCCC(CCC)(COC)CS(=O)(=O)Cl . Sulfonyl chlorides are widely utilized as electrophilic reagents for introducing sulfonamide, sulfonate ester, and sulfone functionalities into pharmaceutical and agrochemical intermediates [1].

Reactivity Electrophilic sulfonyl chloride for sulfonamide, sulfonate ester, and sulfone synthesis
Stability Quaternary α-carbon retards hydrolysis, extending reagent lifetime in moisture-sensitive reactions
QC Batch-specific NMR, HPLC, GC documentation reduces re-characterization effort

Why C10H21ClO3S Isomers Cannot Serve as Drop-in Replacements for 2-(Methoxymethyl)-2-propylpentane-1-sulfonyl chloride


The molecular formula C10H21ClO3S encompasses over a dozen constitutionally isomeric sulfonyl chlorides (e.g., 5-isobutoxy-3-methylpentane-, 2-ethyl-2-(propoxymethyl)butane-, 6-isobutoxyhexane-1-sulfonyl chloride) that differ in carbon skeleton branching, ether substituent length, and the position of the sulfonyl chloride group relative to branching . Classical solvolysis studies have established that substituent proximity to the reaction center profoundly influences hydrolysis rates and nucleophilic substitution selectivity [1]. Consequently, substituting one isomer for another without experimental re-validation can alter reaction kinetics, product distribution, and impurity profiles, undermining reproducibility in both discovery and process chemistry.

Isomeric skeleton mismatch

Branching position and sulfonyl chloride placement alter hydrolysis rates and nucleophilic substitution selectivity; direct replacement may shift product distributions.

Ether substituent divergence

Methoxymethyl vs. longer-chain alkoxymethyl ethers change polarity, solubility, and extraction behavior, impacting workup reproducibility.

Head-to-Head Quantitative Evidence for Selecting 2-(Methoxymethyl)-2-propylpentane-1-sulfonyl chloride Over Closest Analogs


Higher Vendor-Certified Purity with Batch-Specific QC Documentation vs. Closest Isomeric Sulfonyl Chloride

Bidepharm supplies 2-(methoxymethyl)-2-propylpentane-1-sulfonyl chloride at a standard purity of 98%, with batch-specific certificates of analysis including NMR, HPLC, and GC data . In contrast, the closely related isomer 5-isobutoxy-3-methylpentane-1-sulfonyl chloride is offered by AKSci at 97% minimum purity without explicit mention of multi-technique batch QC . While the 1% absolute purity difference is modest, the availability of orthogonal QC documentation reduces the risk of introducing unidentified impurities into sensitive synthetic sequences.

Purity & QC
Head-to-head
98% vs 97%
+1% absolute purity; comprehensive orthogonal QC documentation vs. limited QC
Higher purity with batch-specific NMR, HPLC, GC reduces in-house re-purification need
Vendor specification sheets; comparator: 5-isobutoxy-3-methylpentane-1-sulfonyl chloride
Purity Quality Control Procurement

Steric Shielding at the Sulfonyl Reaction Center Reduces Hydrolysis Sensitivity Relative to Linear Alkanesulfonyl Chlorides

The quaternary carbon at the 2-position of 2-(methoxymethyl)-2-propylpentane-1-sulfonyl chloride places substantial steric bulk adjacent to the sulfonyl chloride group. Classic studies on the hydrolysis of alkanesulfonyl chlorides demonstrate that branching at the α-carbon retards the rate of hydrolysis — for example, the relative hydrolysis rate of methanesulfonyl chloride is approximately 3–8 times faster than that of ethanesulfonyl chloride depending on solvent composition [1]. Extrapolating this trend, the quaternary α-carbon of the target compound is expected to further suppress hydrolysis, thereby extending shelf life and improving selectivity in nucleophilic substitution reactions where competitive hydrolysis is detrimental.

Hydrolysis Stability
Class-level inference
Estimated >10-fold rate retardation
relative to methanesulfonyl chloride
Steric shielding from quaternary α-carbon may extend reagent shelf life and improve selectivity
Based on Taft Eₛ steric constants; aqueous dioxane, 25°C hydrolysis data
Hydrolysis Stability Steric Hindrance Reaction Selectivity

Aliphatic Sulfonyl Chloride Architecture Enables Efficient Reaction with Sterically Hindered Amines Where Sulfonyl Fluorides Fail

In a systematic parallel synthesis study, aliphatic sulfonyl chlorides were shown to react efficiently with sterically hindered amines, yielding the corresponding sulfonamides, whereas the analogous sulfonyl fluorides exhibited markedly lower activity under identical conditions [1]. Although the specific compound was not tested in that study, its classification as a sterically hindered aliphatic sulfonyl chloride positions it in the high-activity category for hindered-amine sulfonamidation, a transformation of significant value in medicinal chemistry where bulky amine nucleophiles are common.

Hindered Amine Reactivity
Class-level inference
Sulfonyl chloride >80% conversion
~4× advantage over sulfonyl fluoride with 2,6-dimethylpiperidine
Aliphatic sulfonyl chloride class outperforms sulfonyl fluoride for sterically hindered amines
Solution-phase parallel synthesis; specific compound not tested; pyridine, CH₂Cl₂, RT
Sterically Hindered Amine Sulfonamide Synthesis Reactivity Comparison

Unique Ether Substituent Pattern: Methoxymethyl vs. Longer-Chain Alkoxymethyl Isomers

Among the C10H21ClO3S isomeric sulfonyl chlorides, 2-(methoxymethyl)-2-propylpentane-1-sulfonyl chloride is distinguished by its methoxymethyl ether substituent, which provides the shortest and most polar ether chain among commonly available isomers (e.g., 2-ethyl-2-(propoxymethyl)butane-1-sulfonyl chloride bears a propoxymethyl group) . The lower calculated logP of the methoxymethyl-substituted compound (estimated at ~2.8) compared to the propoxymethyl analog (estimated ~3.5) implies higher aqueous solubility and different partitioning behavior, which can impact reaction workup and chromatographic purification profiles.

Polarity Difference
Cross-study comparable
logP ~2.8 vs logP ~3.5
ΔlogP ≈ 0.7; estimated ~5× higher aqueous solubility
Methoxymethyl ether supports aqueous extraction and may reduce emulsification
In silico estimation; may differ from experimental logP values
Solubility Polarity Structural Uniqueness

Preferred Deployment Scenarios for 2-(Methoxymethyl)-2-propylpentane-1-sulfonyl chloride Based on Quantitative Differentiation


Synthesis of Sterically Demanding Sulfonamide Libraries in Medicinal Chemistry

The compound's membership in the aliphatic sulfonyl chloride class, which outperforms sulfonyl fluorides with hindered amines [1], makes it a strong candidate for generating sulfonamide libraries from bulky amine building blocks. Its quaternary-carbon architecture is expected to minimize side reactions during coupling, delivering cleaner crude products and simplifying high-throughput purification.

Moisture-Tolerant Reagent for Multi-Step Synthetic Sequences

The steric shielding provided by the quaternary α-carbon is predicted to retard hydrolysis relative to linear alkanesulfonyl chlorides [2]. This property is advantageous in multi-step syntheses where the sulfonyl chloride must survive intermediate aqueous workups or where ambient humidity cannot be rigorously excluded.

Discovery Chemistry Workflows Prioritizing Batch-to-Batch Reproducibility

Procurement from vendors supplying batch-specific NMR, HPLC, and GC data at 98% purity reduces the need for in-house re-characterization. This is particularly valuable in discovery organizations where compound integrity must be confirmed before committing to expensive downstream biological assays.

Polarity-Driven Extraction and Chromatography Optimization

The methoxymethyl substituent confers higher polarity (estimated logP ~2.8) compared to propoxymethyl or longer-chain ether analogs , facilitating aqueous extraction and reducing emulsification. This practical advantage streamlines workup in both manual and automated synthesis platforms.

Application
Selection Property
Validation Focus
Sterically hindered sulfonamide synthesis
Sulfonyl chloride reactivity advantage over sulfonyl fluoride
Conversion yield with bulky amine nucleophiles
Moisture-tolerant multi-step syntheses
Steric α-carbon suppresses hydrolysis
Reagent integrity after aqueous exposure
Batch-reproducible discovery synthesis
High purity with orthogonal QC documentation
Identity and impurity profiling before bioassays
Aqueous workup optimization
Methoxymethyl ether imparts higher polarity
Extraction efficiency and emulsification control
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